![molecular formula C10H12N6O B610379 4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine CAS No. 866409-68-9](/img/structure/B610379.png)

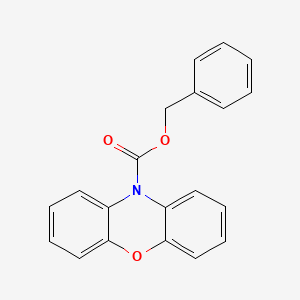

4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine

Overview

Description

ILK-IN-3: is an orally active integrin linked kinase inhibitor. Integrin linked kinase is a multifunctional protein involved in cell-matrix interactions, cell adhesion, and anchorage-dependent cell growth. ILK-IN-3 has shown potential in improving the anticancer efficacy of Docetaxel in orthotopic LCC6 models .

Preparation Methods

Synthetic Routes and Reaction Conditions: : ILK-IN-3 can be synthesized through a series of chemical reactions involving the formation of a pyrazole ring. The synthetic route typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate compound, which is then cyclized to form the pyrazole ring. The final product is obtained after purification and characterization .

Industrial Production Methods: : Industrial production of ILK-IN-3 involves scaling up the synthetic route under controlled conditions to ensure high yield and purity. The process includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production. Quality control measures, including nuclear magnetic resonance and high-performance liquid chromatography, are employed to confirm the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions: : ILK-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: : Common reagents used in the reactions involving ILK-IN-3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed: : The major products formed from the reactions involving ILK-IN-3 include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

Chemistry: : In chemistry, ILK-IN-3 is used as a tool compound to study the role of integrin linked kinase in various cellular processes. It helps in understanding the molecular mechanisms underlying cell adhesion, migration, and proliferation .

Biology: : In biological research, ILK-IN-3 is employed to investigate the signaling pathways involving integrin linked kinase. It is used to study the effects of integrin linked kinase inhibition on cellular functions, such as differentiation, survival, and angiogenesis .

Medicine: : In medicine, ILK-IN-3 has shown potential as an anticancer agent. It enhances the efficacy of chemotherapeutic drugs like Docetaxel in preclinical models. Research is ongoing to explore its therapeutic potential in various cancer types .

Industry: : In the pharmaceutical industry, ILK-IN-3 is used in drug discovery and development. It serves as a lead compound for designing new integrin linked kinase inhibitors with improved efficacy and safety profiles .

Mechanism of Action

ILK-IN-3 exerts its effects by inhibiting the activity of integrin linked kinase. Integrin linked kinase is a key player in cell-matrix interactions and signaling pathways that regulate cell adhesion, migration, and survival. By inhibiting integrin linked kinase, ILK-IN-3 disrupts these processes, leading to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to ILK-IN-3 include other integrin linked kinase inhibitors such as QLT0267 and CTK7A. These compounds share a similar mechanism of action and are used in research to study integrin linked kinase-related pathways .

Uniqueness: : ILK-IN-3 is unique due to its high potency and oral bioavailability. It has shown superior efficacy in preclinical models compared to other integrin linked kinase inhibitors. Additionally, ILK-IN-3 has demonstrated the ability to enhance the anticancer effects of chemotherapeutic agents, making it a promising candidate for combination therapy .

Properties

IUPAC Name |

4-[(4-methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRNTYHAOBVOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(NN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415318, DTXSID00903507 | |

| Record name | MLS000737992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_4187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-75-3 | |

| Record name | MLS000737992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)